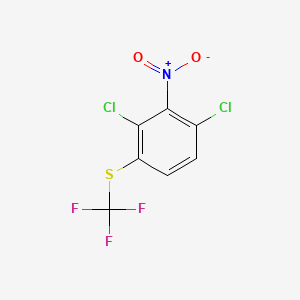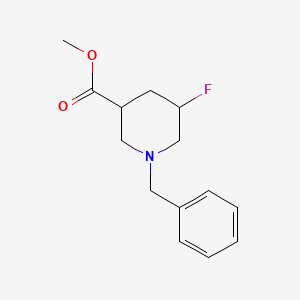
4-Bromo-2,2',4'-trimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4-position and three methyl groups at the 2, 2’, and 4’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this specific compound, the reaction might involve 4-bromo-2,2’,4’-trimethylphenylboronic acid and a suitable aryl halide under mild conditions .
Industrial Production Methods
Industrial production of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the additional methyl groups.
2,2’,4’-Trimethylbiphenyl: Similar structure but lacks the bromine atom.
4-Bromo-2,2’,5-trimethyl-1,1’-biphenyl: Similar structure with a different position of the methyl group
Uniqueness
4-Bromo-2,2’,4’-trimethyl-1,1’-biphenyl is unique due to the specific arrangement of the bromine atom and methyl groups, which confer distinct chemical and physical properties. This unique structure makes it valuable for specific applications in synthesis, research, and industry .
Propriétés
Formule moléculaire |
C15H15Br |
|---|---|
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
1-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)15-7-5-13(16)9-12(15)3/h4-9H,1-3H3 |
Clé InChI |
CIILQCSDVOJEQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)









![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)

![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)
